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Foreword

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a
"privileged structure” due to its prevalence in a multitude of biologically active compounds.[1][2]
[3] These nitrogen-containing heterocyclic molecules are integral to the development of
therapeutics ranging from anti-inflammatory agents to potent anti-cancer drugs.[4][5] This guide
focuses on a specific, yet important, derivative: 2-Methyl-2H-indazole-4-carboxylic acid.
While extensive literature on this exact isomer is not broadly available, this document serves as
a comprehensive technical resource, constructed from established principles of indazole
chemistry, to empower researchers in their synthetic, analytical, and drug discovery endeavors.
The methodologies and insights presented herein are designed to be both instructive and
practically applicable, providing a solid foundation for the utilization of this versatile chemical
building block.

Section 1: Core Molecular Characteristics

2-Methyl-2H-indazole-4-carboxylic acid is a bicyclic aromatic compound featuring a pyrazole
ring fused to a benzene ring. The "2H" designation indicates that the methyl group is attached
to the nitrogen atom at position 2 of the indazole core. The carboxylic acid functional group at
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position 4 provides a crucial handle for further chemical modifications, making it a valuable

synthon in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties for 2-Methyl-2H-indazole-4-carboxylic acid

is provided below. These values are critical for designing experimental conditions, from reaction

setups to analytical method development.

Property Value Source
CAS Number 1071433-06-1 [6]17118]
Molecular Formula CoHsN20:2 [O1[10][11]
Molecular Weight 176.17 g/mol [O][10][11]
Appearance White to off-white solid [6]
Predicted Boiling Point 417.4 £ 18.0 °C [6]
Predicted Density 1.35+ 0.1 g/cm3 [6]
Predicted pKa 2.89+£0.30 [6]
InChi Key DPLXRRMSJKKHDU- OlfL1]
UHFFFAOYSA-N
SMILES CN1C=C2C(=N1)C=CC=C2C( o]
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Section 2: Synthesis and Purification

The synthesis of N-alkylated indazole carboxylic acids can be challenging due to the potential

for forming mixtures of N-1 and N-2 isomers. The presented methodology is a plausible route

for the selective synthesis of 2-Methyl-2H-indazole-4-carboxylic acid, followed by a robust

purification protocol.

Proposed Synthetic Pathway
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The synthesis commences with a suitable starting material, such as 4-carboxy-2-
nitrobenzaldehyde, and proceeds through a reductive cyclization followed by N-methylation.
The choice of a methylating agent and reaction conditions is crucial for achieving
regioselectivity for the N-2 position.

Reductive Cycl N-Methylation
[ e.g., with Hydr az\n hyd ate) GH‘ dazolesscarboxylic d [ (e.g., with Dimethy! sulfate in the presence of a suitable base] ’

4-Carboxy-2-nitrobenzaldehyde

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 2-Methyl-2H-indazole-4-carboxylic acid.

Detailed Experimental Protocol: Synthesis

Materials:

e 4-Carboxy-2-nitrobenzaldehyde
e Hydrazine hydrate

o Dimethyl sulfate (DMS)

e Potassium carbonate (K2CO3)
e N,N-Dimethylformamide (DMF)
e Hydrochloric acid (HCI)

o Ethyl acetate

e Brine

Procedure:

e Reductive Cyclization:

o To a solution of 4-carboxy-2-nitrobenzaldehyde in ethanol, add hydrazine hydrate
dropwise at room temperature.
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o Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin
Layer Chromatography (TLC).

o Upon completion, cool the mixture to room temperature and acidify with 2M HCI to
precipitate the product.

o Filter the solid, wash with cold water, and dry under vacuum to yield 2H-indazole-4-
carboxylic acid.

e N-Methylation:

[¢]

Suspend 2H-indazole-4-carboxylic acid and potassium carbonate in DMF.

o Add dimethyl sulfate dropwise to the suspension at 0 °C.

o Allow the reaction to warm to room temperature and stir for 12-18 hours.

o Pour the reaction mixture into ice-water and acidify with 1M HCI to a pH of 3-4.
o Extract the agueous layer with ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

Purification Protocol

The crude product from the synthesis is typically a mixture of N-1 and N-2 isomers. Purification
is paramount to isolate the desired 2-Methyl-2H-indazole-4-carboxylic acid.

Methodology: Column Chromatography
» Stationary Phase: Silica gel (230-400 mesh)

» Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate
and gradually increasing to 50%). The polarity can be adjusted based on TLC analysis.

e Procedure:

o Dissolve the crude product in a minimal amount of dichloromethane.
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o Adsorb the dissolved product onto a small amount of silica gel and dry it.

o Load the dried silica onto a pre-packed silica gel column.

o Elute the column with the mobile phase gradient.

o Collect fractions and analyze by TLC to identify those containing the pure product.

o Combine the pure fractions and evaporate the solvent to yield the purified 2-Methyl-2H-

indazole-4-carboxylic acid.

Section 3: Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the

synthesized compound. The following techniques are standard for the structural elucidation of

novel organic molecules.

: Ll hi

Technique

Expected Observations

1H NMR

Aromatic protons in the 7-8 ppm range, a singlet
for the methyl group around 4 ppm, and a
carboxylic acid proton signal >10 ppm. The
chemical shifts of the aromatic protons can help

distinguish between N-1 and N-2 isomers.[12]

13C NMR

Signals for the aromatic carbons, the methyl
carbon, and the carbonyl carbon of the
carboxylic acid. The chemical shifts of the
indazole ring carbons are diagnostic for the

position of N-substitution.[12]

Mass Spectrometry (MS)

The molecular ion peak [M+H]* at m/z

177.0659, confirming the molecular weight.

High-Performance Liquid Chromatography
(HPLC)

A single major peak indicating the purity of the
compound. A reversed-phase C18 column with
a mobile phase of acetonitrile and water (with

0.1% formic acid) is a common starting point.
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Step-by-Step Analytical Protocols

Protocol: *H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

» Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of
a deuterated solvent (e.g., DMSO-ds or CDCIs).

» Transfer the solution to an NMR tube.

e Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR spectrometer.

e Process the data (Fourier transform, phase correction, and baseline correction).

e Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

Protocol: High-Resolution Mass Spectrometry (HRMS)

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.

Acquire the mass spectrum in positive ion mode using electrospray ionization (ESI).

Determine the accurate mass of the molecular ion and compare it to the calculated
theoretical mass for CoHsN20x2.

Section 4: Applications in Drug Discovery

Indazole derivatives are widely recognized for their diverse pharmacological activities, including
anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] 2-Methyl-2H-indazole-4-
carboxylic acid, as a functionalized building block, holds significant potential for the synthesis
of novel therapeutic agents.

Role as a Key Intermediate

The carboxylic acid moiety at the 4-position serves as a versatile chemical handle for amide
bond formation, esterification, or reduction to an alcohol. This allows for the straightforward
incorporation of the 2-methyl-2H-indazole core into larger, more complex molecules. For
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example, it can be coupled with various amines to generate a library of amides for screening
against different biological targets.

Potential as a Kinase Inhibitor Scaffold

Many kinase inhibitors incorporate a heterocyclic core that can form hydrogen bonds with the
hinge region of the kinase domain. The indazole nucleus is a well-established scaffold in this
context.[3] The 2-methyl-2H-indazole moiety can be elaborated upon to create potent and
selective kinase inhibitors for oncology and inflammation targets.
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Caption: Hypothetical role of a 2-Methyl-2H-indazole-based drug in a kinase signaling pathway.

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 2-
Methyl-2H-indazole-4-carboxylic acid.

o Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

e Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated
area or a fume hood.

o Storage: Store in a cool, dry place away from incompatible materials.[6]

» Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

[6]

For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the
supplier.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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